molecular formula C13H16FNO2 B6467831 2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide CAS No. 1286732-29-3

2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide

Cat. No.: B6467831
CAS No.: 1286732-29-3
M. Wt: 237.27 g/mol
InChI Key: UXXUHKIDIFHGJC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide is a fluorinated acetamide derivative characterized by a 4-fluorophenyl group attached to an acetamide backbone and a cyclopropane ring substituted with a hydroxymethyl moiety.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-11-3-1-10(2-4-11)7-12(17)15-8-13(9-16)5-6-13/h1-4,16H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXUHKIDIFHGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CC2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl and cyclopropyl intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires advanced equipment and techniques to control the reaction environment and monitor the progress of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate its interactions with biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic receptors, while the cyclopropyl group can influence the compound’s stability and reactivity. Detailed studies on its mechanism of action are available in scientific literature .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:
  • Cyclopropane vs. Cyclohexyl : The cyclopropane ring in 27i and the target compound may enhance rigidity and metabolic stability compared to the bulkier cyclohexyl group in ’s analog .
  • Hydroxymethyl vs. Hydroxyethyl : The hydroxymethyl group in the target compound offers a compact hydrogen-bonding site, whereas the hydroxyethyl group in 27l provides greater conformational flexibility.

Physicochemical and Pharmacokinetic Properties

  • Polarity : The lower Rf value of 27l (0.29) compared to 27i (0.44) indicates increased polarity due to the hydroxyethyl group, which may correlate with improved aqueous solubility.
  • Thermal Stability : Higher melting points in cyclohexyl derivatives (150–152°C, ) versus cyclopropyl analogs (109–110°C, ) suggest steric bulk enhances crystalline stability.
  • Synthetic Accessibility : Yields for cyclopropane-containing compounds (e.g., 52% for 27i ) are moderate, whereas cyclohexyl derivatives achieve higher yields (81% ), likely due to fewer steric constraints.

Biological Activity

2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group and a cyclopropyl moiety, which are significant for its biological interactions. The presence of the hydroxymethyl group enhances its solubility and bioavailability.

Research indicates that this compound exhibits activity against specific molecular targets, particularly in cancer therapy. It has been shown to inhibit key signaling pathways involved in tumor growth and metastasis.

Key Mechanisms:

  • Inhibition of c-KIT : The compound demonstrates inhibitory effects on c-KIT, a receptor tyrosine kinase implicated in various cancers, particularly gastrointestinal stromal tumors (GISTs). Studies have shown that it can effectively reduce the proliferation of c-KIT-dependent cell lines .
  • Antitumor Activity : In preclinical models, the compound has exhibited significant antitumor effects, with IC50 values indicating potent activity against GIST cell lines. For instance, one study reported an IC50 value of 0.004 μM against c-KIT wild-type cells .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

  • Bioavailability : When administered orally, it has demonstrated satisfactory bioavailability (F = 36%) and an elimination half-life of approximately 4.11 hours .
  • Clearance Rates : Intravenous administration resulted in rapid clearance, suggesting a need for careful dosing strategies in therapeutic applications .

Case Studies

Several studies have evaluated the biological activity and therapeutic potential of this compound:

  • Study on GIST Models :
    • Objective : To assess the efficacy of the compound in inhibiting tumor growth.
    • Findings : Significant tumor regression was observed in xenograft models treated with doses ranging from 50 to 100 mg/kg. The compound effectively inhibited tumor development compared to controls .
  • Mechanistic Insights :
    • Objective : To elucidate the binding interactions with c-KIT.
    • Findings : Molecular docking studies revealed that the compound adopts a type II binding mode within the c-KIT kinase domain, suggesting strong affinity and specificity for this target .

Comparative Biological Activity Table

CompoundTargetIC50 (μM)Bioavailability (%)Half-Life (h)
This compoundc-KIT0.004364.11
Other c-KIT Inhibitorsc-KITVariesVariesVaries

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